REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([OH:6])=[CH:4][C:3]=1[OH:9].S(=O)(=O)(O)O.[Cl:15][CH2:16][C:17](=O)[CH2:18][C:19](OCC)=[O:20]>>[Br:1][C:2]1[CH:8]=[C:7]2[C:5](=[CH:4][C:3]=1[OH:9])[O:6][C:19](=[O:20])[CH:18]=[C:17]2[CH2:16][Cl:15]
|
Name
|
|
Quantity
|
936.1 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(O)C=C1)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
ClCC(CC(=O)OCC)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a fine precipitate
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried under vacuum over P2O5
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=CC(OC2=CC1O)=O)CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.928 mmol | |
AMOUNT: MASS | 847.6 mg | |
YIELD: PERCENTYIELD | 59.1% | |
YIELD: CALCULATEDPERCENTYIELD | 59.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |